molecular formula C30H42O7 B1674552 劳利马利 CAS No. 115268-43-4

劳利马利

货号 B1674552
CAS 编号: 115268-43-4
分子量: 514.6 g/mol
InChI 键: MSBQEQDLFWWWMV-XZZGLLCESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The total synthesis of laulimalide has been achieved in 27 steps and 2.9% overall yield . Notable features are the use of Jacobsen HDA chemistry for the enantioselective construction of the side chain dihydropyran, a diastereoselective aldol coupling using chiral boron enolate methodology, a Mitsunobu macrolactonization, and a Sharpless AE to introduce the epoxide onto des-epoxy-laulimalide .


Molecular Structure Analysis

Laulimalide has a unique binding site located on two adjacent β-tubulin units between tubulin protofilaments of a microtubule . The chemical formula of Laulimalide is C30H42O7 .


Chemical Reactions Analysis

The total synthesis of the potent microtubule-stabilizing anticancer agent (−)-laulimalide has been achieved in 27 steps and 2.9% overall yield . Notable features are the use of Jacobsen HDA chemistry for the enantioselective construction of the side chain dihydropyran, a diastereoselective aldol coupling using chiral boron enolate methodology, a Mitsunobu macrolactonization, and a Sharpless AE to introduce the epoxide onto des-epoxy-laulimalide .


Physical And Chemical Properties Analysis

The chemical formula of Laulimalide is C30H42O7 . Its exact mass is 514.29 and its molecular weight is 514.659 .

科学研究应用

微管稳定和抗癌活性

劳利马利及其类似物异劳利马利已被确定为具有类似紫杉醇活性的强效微管稳定剂。它们诱导细胞微管网络的重组,导致异常的有丝分裂纺锤体、核卷积和多个微核的形成。值得注意的是,劳利马利对过表达 P-糖蛋白的多药耐药细胞系有效,表明它比传统治疗方法(如紫杉醇)具有治疗优势 (Mooberry 等人,1999)

结合位点和机制

劳利马利不同于紫杉醇和伊立替康,它结合在微管蛋白上的一个独特位点,加强了它作为微管稳定剂的作用,而不会与紫杉烷位点竞争。这种独特的结合使劳利马利能够在对紫杉醇或伊立替康耐受的细胞系中保持活性,强调了其作为癌症治疗中补充或替代治疗剂的潜力 (Pryor 等人,2002)

合成类似物和衍生物

对劳利马利类似物的研究旨在识别保留或增强其生物活性的结构简化变体。此类努力已通过交叉复分解策略开发出侧链类似物,揭示了劳利马利抗癌活性至关重要的功能部分。这些类似物对多药耐药细胞保持疗效,并表现出类似的作用机制,包括微管稳定和诱导细胞凋亡 (Mooberry 等人,2008)

治疗协同作用

劳利马利与其他微管靶向剂(如紫杉醇)表现出协同作用,增强微管聚合,表明联合药物治疗的潜力。这种协同作用,特别是与非紫杉烷稳定剂的协同作用,突出了劳利马利在开发更有效的癌症治疗方案中的价值 (Clark 等人,2006)

安全和危害

Laulimalide has shown to exhibit only minimal tumor growth inhibition in vivo and was accompanied by severe toxicity and mortality . The unfavorable efficacy to toxicity ratio in vivo suggests that laulimalide may have limited value for development as a new anticancer therapeutic agent .

属性

IUPAC Name

(1R,3S,7S,8S,10S,12S,15Z,18R)-7-hydroxy-12-[(E,1S)-1-hydroxy-3-[(2S)-4-methyl-3,6-dihydro-2H-pyran-2-yl]prop-2-enyl]-3-methyl-5-methylidene-9,13,22-trioxatricyclo[16.3.1.08,10]docosa-15,19-dien-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O7/c1-19-12-13-34-23(15-19)10-11-25(31)27-18-28-30(37-28)26(32)17-21(3)14-20(2)16-24-8-4-6-22(35-24)7-5-9-29(33)36-27/h4-6,9-12,20,22-28,30-32H,3,7-8,13-18H2,1-2H3/b9-5-,11-10+/t20-,22-,23+,24-,25-,26-,27-,28-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBQEQDLFWWWMV-XZZGLLCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CC=CC(O2)CC=CC(=O)OC(CC3C(O3)C(CC(=C)C1)O)C(C=CC4CC(=CCO4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2CC=C[C@H](O2)C/C=C\C(=O)O[C@@H](C[C@H]3[C@@H](O3)[C@H](CC(=C)C1)O)[C@H](/C=C/[C@@H]4CC(=CCO4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10893501
Record name Laulimalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10893501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Laulimalide

CAS RN

115268-43-4
Record name Laulimalide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115268-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laulimalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10893501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Laulimalide
Reactant of Route 2
Laulimalide
Reactant of Route 3
Laulimalide
Reactant of Route 4
Laulimalide
Reactant of Route 5
Laulimalide
Reactant of Route 6
Laulimalide

Citations

For This Compound
2,430
Citations
J Mulzer, E Öhler - Chemical reviews, 2003 - ACS Publications
… laulimalide synthesis 10a and selected total syntheses of 1 10b have been briefly reviewed. The present review will summarize the complete laulimalide-… available from laulimalide and …
Number of citations: 95 pubs.acs.org
AK Ghosh, Y Wang - Journal of the American Chemical Society, 2000 - ACS Publications
… 2 The significant clinical potential of laulimalide has stimulated considerable interest in its … (-)-laulimalide 1. As outlined in Figure 1, our synthetic strategy of laulimalide is convergent and …
Number of citations: 126 pubs.acs.org
J Liu, MJ Towle, H Cheng, P Saxton… - Anticancer …, 2007 - ar.iiarjournals.org
… to date, probably due to the structural complexity of laulimalide and the scarcity of natural … of laulimalide, a total synthesis capable of producing gram quantities of laulimalide was …
Number of citations: 99 ar.iiarjournals.org
SL Mooberry, G Tien, AH Hernandez, A Plubrukarn… - Cancer research, 1999 - AACR
… Incubation of MDA-MB-435 cells with laulimalide resulted in … Laulimalide stimulated tubulin polymerization and, although less potent than paclitaxel, it was more effective. Laulimalide-…
Number of citations: 508 aacrjournals.org
SG Nelson, WS Cheung, AJ Kassick… - Journal of the American …, 2002 - ACS Publications
… the recent total syntheses of laulimalide. We were attracted to laulimalide as a platform for … The synthesis of laulimalide would proceed from the indicated “lower (2)” and “upper (3)” …
Number of citations: 124 pubs.acs.org
A Gollner, KH Altmann, J Gertsch… - Chemistry–A European …, 2009 - Wiley Online Library
… laulimalide … laulimalide. We herein describe in full detail the first total synthesis of the antitumor agents neolaulimalide and isolaulimalide as well as a highly efficient route to laulimalide. …
I Paterson, C De Savi, M Tudge - Organic Letters, 2001 - ACS Publications
The total synthesis of the potent microtubule-stabilizing anticancer agent (−)-laulimalide has been achieved in 27 steps and 2.9% overall yield. Notable features are the use of Jacobsen …
Number of citations: 161 pubs.acs.org
BM Trost, WM Seganish, CK Chung… - … –A European Journal, 2012 - Wiley Online Library
The first stage in the development of a synthetic route for the total synthesis of laulimalide (1) is described. Our retrosynthetic analysis envisioned a novel macrocyclization route to the …
A Ahmed, EK Hoegenauer, VS Enev… - The Journal of …, 2003 - ACS Publications
… discovered 3 that laulimalide binds at a distinct site. Our interest in laulimalide was kindled … by Hamel, 3 who found that laulimalide also kills human ovarian carcinoma cells which, due …
Number of citations: 147 pubs.acs.org
AE Prota, K Bargsten, PT Northcote… - Angewandte Chemie …, 2014 - Wiley Online Library
… laulimalide/peloruside A and epothilone A are also solved, and a crosstalk between the laulimalide… Together, the data define the mechanism of action of laulimalide and peloruside A on …
Number of citations: 188 onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。